molecular formula C15H11FN2OS B2377588 N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide CAS No. 306980-86-9

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide

Cat. No.: B2377588
CAS No.: 306980-86-9
M. Wt: 286.32
InChI Key: GVZHOHJJYRNIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide is a chemical compound with the molecular formula C15H12N2OS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and material science. This compound is characterized by the presence of a cyano group, a methylsulfanyl group, and a fluorobenzenecarboxamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorobenzenecarboxamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium catalysts

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzenecarboxamides

Scientific Research Applications

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The cyano group and the fluorobenzenecarboxamide moiety play crucial roles in its binding affinity and specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential in therapeutic applications .

Comparison with Similar Compounds

N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide can be compared with similar compounds such as N-[3-cyano-4-(methylsulfanyl)phenyl]nicotinamide . While both compounds share the cyano and methylsulfanyl groups, the presence of different aromatic rings (fluorobenzenecarboxamide vs. nicotinamide) imparts distinct chemical and biological properties. The unique combination of functional groups in this compound makes it particularly valuable for specific research applications.

List of Similar Compounds

Properties

IUPAC Name

N-(3-cyano-4-methylsulfanylphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-20-14-7-6-13(8-11(14)9-17)18-15(19)10-2-4-12(16)5-3-10/h2-8H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZHOHJJYRNIGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.